molecular formula C8H9IO B025708 4-Iodo-1-methoxy-2-methylbenzene CAS No. 75581-11-2

4-Iodo-1-methoxy-2-methylbenzene

Cat. No.: B025708
CAS No.: 75581-11-2
M. Wt: 248.06 g/mol
InChI Key: FKBRRGQXYZMUNC-UHFFFAOYSA-N
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Description

4-Iodo-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9IO. It is a derivative of benzene, where the hydrogen atoms are substituted by iodine, methoxy, and methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-methoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodo-1-methoxy-2-methylbenzene is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of radiolabeled compounds for diagnostic imaging.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methoxy-2-methylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The methoxy group activates the benzene ring towards electrophilic attack, while the iodine atom can be selectively replaced by other functional groups .

Comparison with Similar Compounds

  • 1-Iodo-4-methoxy-2-methylbenzene
  • 4-Iodoanisole
  • 4-Iodo-2-methylphenol

Comparison: 4-Iodo-1-methoxy-2-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity in substitution reactions and its role as an intermediate in complex syntheses .

Properties

IUPAC Name

4-iodo-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBRRGQXYZMUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397387
Record name 4-iodo-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75581-11-2
Record name 4-Iodo-1-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75581-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-iodo-1-methoxy-2-methyl
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